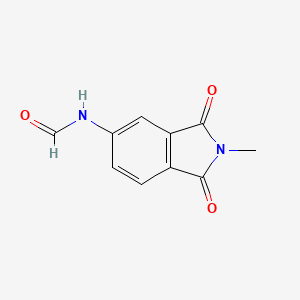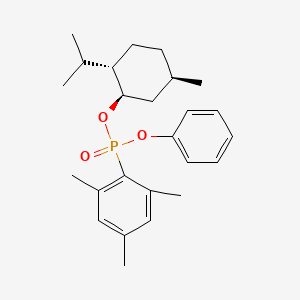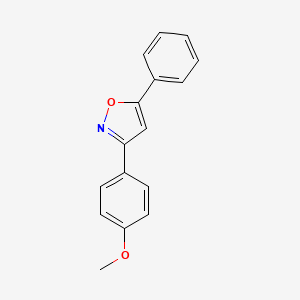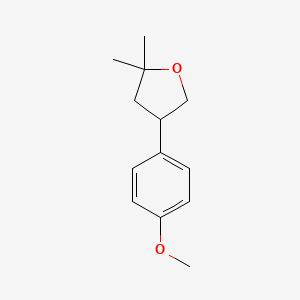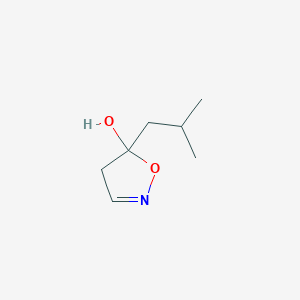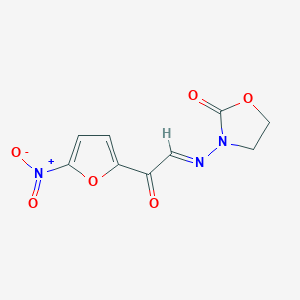
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a complex organic compound that belongs to the class of chromenes and oxazoles This compound is characterized by its unique structure, which includes a chromenyl group and an oxazolyl group linked by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
科学的研究の応用
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, such as kinases or transcription factors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: This compound shares a similar chromenyl group but differs in the presence of a nicotinohydrazide moiety.
N’-[(4-oxo-4H-chromen-3-yl)methylene]hexadecanohydrazide: Similar chromenyl group but with a hexadecanohydrazide moiety.
N’-[(4-oxo-4H-chromen-3-yl)methylene]octadecanohydrazide: Similar chromenyl group but with an octadecanohydrazide moiety.
Uniqueness
4-((4-Oxo-4H-chromen-3-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of chromenyl and oxazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H11NO4 |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
(4E)-4-[(4-oxochromen-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H11NO4/c21-17-13(11-23-16-9-5-4-8-14(16)17)10-15-19(22)24-18(20-15)12-6-2-1-3-7-12/h1-11H/b15-10+ |
InChIキー |
XRVLEKJAXIKBIJ-XNTDXEJSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=COC4=CC=CC=C4C3=O)/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


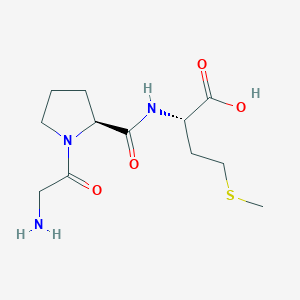
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
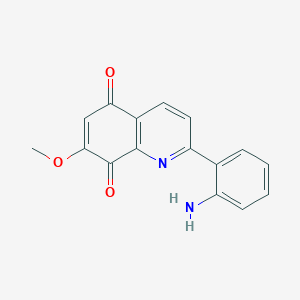
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
